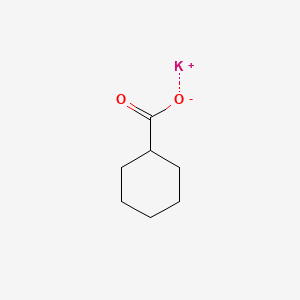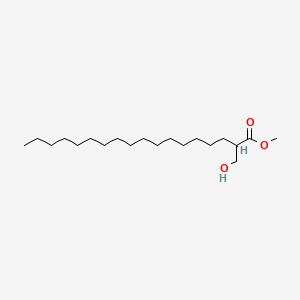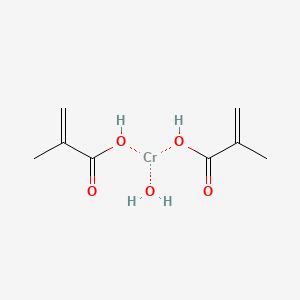
Bis(methacrylato-O)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methacrylato-O)chromium: is a coordination compound with the molecular formula C8H11CrO5 and a molecular weight of 239.17 g/mol . This compound is characterized by the presence of two methacrylate ligands coordinated to a central chromium atom. It is used in various chemical processes and has applications in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(methacrylato-O)chromium typically involves the reaction of chromium salts with methacrylic acid or its derivatives. One common method is the reaction of chromium(III) chloride with methacrylic acid in the presence of a base, such as sodium hydroxide, to form the desired coordination compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(methacrylato-O)chromium undergoes various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Bis(methacrylato-O)chromium is used as a catalyst in polymerization reactions, particularly in the production of polymethyl methacrylate (PMMA). It helps control the molecular weight and distribution of the polymer .
Biology and Medicine: While not extensively used in biological applications, this compound can be studied for its potential interactions with biological molecules and its effects on cellular processes .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. It is also explored for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of bis(methacrylato-O)chromium in polymerization reactions involves the coordination of the methacrylate ligands to the chromium center, which facilitates the initiation and propagation of the polymer chain. The chromium center acts as a Lewis acid, activating the monomer and promoting its addition to the growing polymer chain .
Comparison with Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound used in catalysis.
Chromium(III) chloride: A common chromium salt used in various chemical reactions.
Chromium(III) nitrate: Used in similar applications but with different reactivity and properties.
Uniqueness: Bis(methacrylato-O)chromium is unique due to its specific coordination environment and the presence of methacrylate ligands, which make it particularly effective in polymerization reactions. Its ability to control polymer properties, such as molecular weight and distribution, sets it apart from other chromium compounds .
Properties
CAS No. |
69068-10-6 |
|---|---|
Molecular Formula |
C8H14CrO5 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
chromium;2-methylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/2C4H6O2.Cr.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2 |
InChI Key |
ZKSGMJIHJWZPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



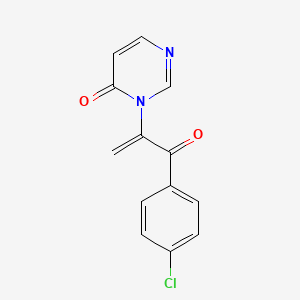
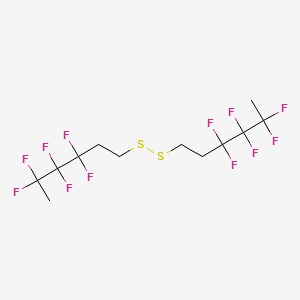



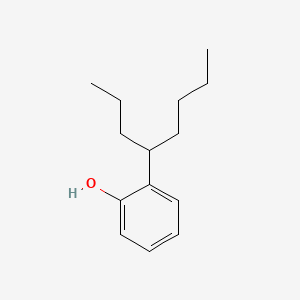
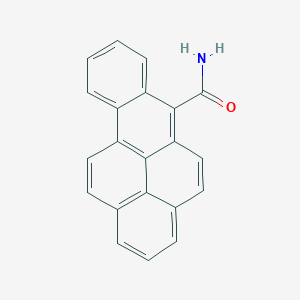
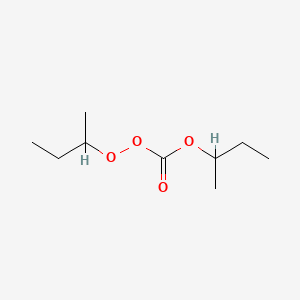
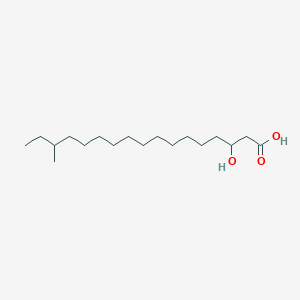
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
